molecular formula C9H10O3 B3418825 (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid CAS No. 1310567-98-6

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid

Cat. No. B3418825
CAS RN: 1310567-98-6
M. Wt: 166.17 g/mol
InChI Key: COIVWIYBIUGQGM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid, also known as EFPA, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. EFPA is a carboxylic acid derivative that belongs to the family of furan compounds. It has a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol.

Mechanism of Action

The exact mechanism of action of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid is not fully understood. However, it is believed that (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid exerts its effects through the inhibition of certain enzymes and signaling pathways. In particular, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. In addition, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been shown to exhibit antibacterial and antifungal properties. However, further studies are needed to fully understand the biochemical and physiological effects of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid.

Advantages and Limitations for Lab Experiments

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has several advantages for use in lab experiments. It is readily available and can be synthesized in good yield and purity. It is also stable under a wide range of conditions, making it easy to handle and store. However, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has some limitations for use in lab experiments. It is relatively expensive compared to other reagents, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid. One area of interest is the development of more efficient and cost-effective synthesis methods for (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid. Another area of interest is the identification of the exact mechanism of action of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid and its potential use as a therapeutic agent for various diseases. Additionally, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid can be used as a building block for the synthesis of various polymers and materials, and further research can be conducted in this area. Finally, the antibacterial and antifungal properties of (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid can be explored further for potential use as a disinfectant or preservative.

Scientific Research Applications

(2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied as a potential inhibitor of enzymes involved in cancer cell proliferation. In material science, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid has been used as a versatile reagent for the synthesis of various organic compounds.

properties

IUPAC Name

(E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIVWIYBIUGQGM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Ethylfuran-2-yl)prop-2-enoic acid

CAS RN

1310567-98-6
Record name (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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